Product packaging for Ethyl 4-acetamidopiperidine-1-carboxylate(Cat. No.:CAS No. 208179-77-5)

Ethyl 4-acetamidopiperidine-1-carboxylate

Cat. No.: B1140307
CAS No.: 208179-77-5
M. Wt: 200.24
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Description

Contextualizing Ethyl 4-acetamidopiperidine-1-carboxylate within Piperidine (B6355638) Chemistry Research

This compound is a specific example of a 4-substituted piperidine derivative, a class of compounds that has garnered significant attention in chemical research. The piperidine core is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds. The functionalization at the 1 and 4 positions of the piperidine ring in this compound allows for a high degree of modularity in synthetic strategies.

The N-ethoxycarbonyl group serves as a protecting group for the piperidine nitrogen, modulating its basicity and nucleophilicity, and can be removed or modified in subsequent synthetic steps. The 4-acetamido group provides a hydrogen bond donor and acceptor, which can be crucial for molecular recognition and binding to biological targets. Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR).

Significance of Piperidine Scaffolds in Organic and Medicinal Chemistry Disciplines

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.gov Its prevalence is due to several advantageous properties it imparts to a molecule. The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological receptors. Furthermore, the nitrogen atom can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets.

Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anti-cancer effects. nih.gov Consequently, the development of novel synthetic methodologies for the construction and functionalization of the piperidine scaffold is a highly active area of research in organic chemistry.

Historical Development of Research on 4-Substituted Piperidine Derivatives

The study of piperidine and its derivatives dates back to the 19th century, with its initial isolation from piperine, the pungent compound in black pepper. wikipedia.org Early research focused on the basic chemistry and properties of the piperidine ring. The development of synthetic methods for piperidine derivatives gained momentum in the 20th century, driven by the discovery of their therapeutic potential.

A significant breakthrough in the synthesis of 4-substituted piperidines was the development of methods starting from 4-piperidones. dtic.mil Reductive amination of 4-piperidones has become a cornerstone for the synthesis of 4-aminopiperidine (B84694) derivatives, which are key precursors to a wide array of functionalized piperidines. mdpi.comgoogle.com Another important historical development was the use of the Dieckmann condensation to construct the piperidine ring, followed by functionalization at the 4-position. dtic.mil More recent advancements have focused on stereoselective methods to control the orientation of substituents on the piperidine ring, which is crucial for optimizing pharmacological activity. nih.gov The synthesis of 4-substituted-4-aminopiperidine derivatives has been advanced through methods like the Curtius rearrangement, starting from isonipecotate. nih.gov

Detailed Research Findings

Detailed research findings specifically focused on this compound are limited in publicly accessible academic literature. However, its synthesis can be inferred from standard organic chemistry transformations. The most probable synthetic route involves the acetylation of Ethyl 4-aminopiperidine-1-carboxylate.

Table 2: Plausible Synthesis of this compound

StepReactantsReagentsProduct
1Ethyl 4-aminopiperidine-1-carboxylateAcetic anhydride (B1165640) or Acetyl chloride, Base (e.g., triethylamine)This compound

This reaction is a standard N-acetylation of a primary amine. The precursor, Ethyl 4-aminopiperidine-1-carboxylate, is commercially available and is used as a reagent in various biosynthetic reactions. pharmaffiliates.com

While dedicated studies on this compound are scarce, research on closely related 4-acetamidopiperidine (B1270075) derivatives highlights their utility. For instance, N-aryl-N-(piperidin-4-yl)acetamides are a class of potent opioid analgesics, with fentanyl being a prominent example. usdoj.gov Although this compound lacks the N-aryl substitution characteristic of fentanyl-like compounds, its core structure is relevant to the broader class of 4-aminopiperidine-derived molecules explored in drug discovery.

The characterization of this compound would typically involve spectroscopic techniques to confirm its structure.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methylene (B1212753) protons on the piperidine ring, a methine proton at the 4-position, and protons of the acetamido group.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, carbons of the ethyl group, and the carbons of the piperidine ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the ester and amide, and C-N stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (214.26 g/mol ) and characteristic fragmentation patterns.

The academic interest in this compound likely lies in its role as a building block for the synthesis of more complex molecules with potential biological activity. Its bifunctional nature, with the protected amine and the acetamido group, allows for selective chemical modifications at different sites of the molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₉H₁₆N₂O₃ B1140307 Ethyl 4-acetamidopiperidine-1-carboxylate CAS No. 208179-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-acetamidopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-15-10(14)12-6-4-9(5-7-12)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPJAMFDDNCPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193207
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198133-70-9
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198133-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(acetylamino)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 Acetamidopiperidine 1 Carboxylate and Its Analogues

Diverse Synthetic Routes to the Piperidine (B6355638) Core

The construction of the piperidine ring is the foundational challenge in synthesizing Ethyl 4-acetamidopiperidine-1-carboxylate. Chemists have developed a multitude of approaches, ranging from classical reactions to modern catalytic systems, to efficiently build this heterocyclic structure.

Reductive Amination Strategies in Piperidine Synthesis

Reductive amination is a robust and widely used method for forming amines, including the piperidine ring. jocpr.com The process typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.orglibretexts.org This strategy can be applied intramolecularly to form cyclic amines.

A common pathway to the precursor of the title compound involves the reductive amination of a piperidone derivative. For instance, the synthesis of 4-anilinopiperidine, a key precursor for related structures, is achieved through the reaction of 4-piperidone (B1582916) hydrochloride with aniline (B41778). The reaction is facilitated by a reducing agent, such as zinc in aqueous acetic acid, which first promotes the formation of the imine and then reduces it to the secondary amine. Modern variations often employ milder and more selective reducing agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can often be performed in a one-pot reaction. libretexts.orgyoutube.comyoutube.com

Advanced strategies include double reductive amination sequences. In one such method, a 1,5-keto-aldehyde undergoes a cascade reaction with a primary amine in the presence of NaBH(OAc)₃ to yield the corresponding piperidine product with high efficiency. rsc.org

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing Agent Typical Conditions Advantages Disadvantages
H₂/Catalyst (Ni, Pd, Pt) High pressure, elevated temperature High yield, inexpensive catalyst Not suitable for molecules with other reducible functional groups (e.g., C=C bonds) libretexts.org
Sodium Borohydride (NaBH₄) Methanol, reflux Readily available, effective Can reduce the initial aldehyde/ketone; often requires separate imine formation step organic-chemistry.org
Sodium Cyanoborohydride (NaBH₃CN) Methanol, mild acidic pH Mild, selective for imines over ketones/aldehydes Highly toxic cyanide byproduct

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), room temperature | Mild, non-toxic, highly efficient for one-pot reactions | More expensive than other borohydrides |

Cyclocondensation and Cycloaddition Approaches for Piperidine Ring Formation

Cyclocondensation and cycloaddition reactions offer powerful methods for constructing the piperidine ring from acyclic precursors by forming multiple carbon-carbon or carbon-nitrogen bonds in a single step. nih.gov

[3+3] Cycloaddition: This formal cycloaddition involves the reaction of a three-atom fragment with another three-atom fragment to assemble the six-membered piperidine ring. rsc.orgrsc.org These are typically stepwise processes rather than pericyclic reactions. rsc.org For example, the reaction of an aziridine (B145994) with a palladium-trimethylenemethane (Pd-TMM) complex can furnish the piperidine skeleton. rsc.org

[5+1] Annulation: In this approach, a five-atom chain containing a nitrogen atom reacts with a single-atom carbon source to close the ring. A hydrogen borrowing [5+1] annulation method, catalyzed by iridium(III), involves the reaction of an amino alcohol, where two new C-N bonds are formed through sequential amination events. nih.gov

Dieckmann Condensation: This intramolecular condensation of a diester is a classic method for forming cyclic ketones. For the synthesis of 4-piperidones, a key intermediate, the process often starts with the addition of a primary amine to two equivalents of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation to yield the desired piperidone ring. dtic.mil

[2+2] Intramolecular Cycloaddition: A photochemical method can be used to obtain bicyclic piperidinones from dienes via a [2+2] intramolecular cycloaddition. The resulting product can then be easily reduced to the corresponding piperidine. nih.gov

Table 2: Overview of Cyclization Strategies for Piperidine Synthesis

Strategy Bond Formations Key Reactants Notes
[3+3] Cycloaddition C2–C3 and C5–C6 Aziridines, α,β-unsaturated esters Stepwise, formal cycloaddition rsc.org
[5+1] Annulation Two C-N bonds Amino alcohols Iridium-catalyzed hydrogen borrowing cascade nih.gov
Dieckmann Condensation Intramolecular C-C bond Diesters Forms cyclic β-keto esters, precursor to 4-piperidones dtic.mil

| [2+2] Cycloaddition | Intramolecular C-C bonds | Dienes | Photochemical method leading to bicyclic piperidinones nih.gov |

Stereoselective Synthesis of Piperidine Derivatives

Achieving stereochemical control is paramount in modern synthetic chemistry, as the biological activity of piperidine derivatives is often dependent on their three-dimensional conformation. rsc.org Numerous stereoselective methods have been developed to produce enantioenriched piperidines.

One powerful strategy involves the use of a chiral auxiliary. For instance, an η⁴-dienetricarbonyliron complex can function as a potent chiral auxiliary in a double reductive amination, controlling the stereoselectivity of the cyclization to yield a single diastereoisomeric product. rsc.org The bulky organometallic group effectively shields one face of the molecule, directing the incoming reagent to the opposite face. rsc.org

Asymmetric catalysis provides another route to enantioenriched piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction of aryl boronic acids and a dihydropyridine (B1217469) can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.org Subsequent reduction provides access to a wide variety of 3-substituted piperidines. acs.org

Biosynthesis-inspired approaches have also proven fruitful. A stereoselective three-component vinylogous Mannich-type reaction has been developed, mimicking the natural synthesis of piperidine alkaloids. rsc.org This method assembles multi-substituted chiral piperidines from a functionalized dienolate, an aldehyde, and an amine, yielding chiral dihydropyridinone intermediates that can be further transformed. rsc.org

Functionalization and Derivatization of the this compound Scaffold

Once the piperidine core is established, subsequent functionalization is required to install the specific groups found in this compound. This involves derivatizing the piperidine nitrogen and the 4-position of the ring.

Acylation Reactions and N-Functionalization

The synthesis of the title compound requires two key functionalization steps: the addition of the ethyl carbamate (B1207046) group at the nitrogen (N-functionalization) and the addition of the acetyl group to the 4-amino substituent (acylation).

N-Functionalization: The piperidine nitrogen, once formed, can be readily derivatized. nih.gov To install the ethyl carboxylate group, the piperidine precursor is typically reacted with an acylating agent like ethyl chloroformate. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, results in the formation of the N-carbamate. Industrial processes may use continuous flow reactors for this in-line esterification step.

C-4 Acylation: The acetamido group at the 4-position is installed by acylating a 4-aminopiperidine (B84694) precursor. This is a standard amide bond formation reaction, typically achieved by treating the 4-amino group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Table 3: Reagents for Functionalization

Functionalization Position Reagent Class Specific Example
N-Functionalization N-1 Chloroformate Ethyl Chloroformate
Acylation C-4 Amino Group Acid Anhydride Acetic Anhydride

| Acylation | C-4 Amino Group | Acid Chloride | Acetyl Chloride |

Alkylation and Arylation Reactions

Further derivatization of the this compound scaffold or its precursors can be achieved through alkylation and arylation reactions, often by leveraging modern C-H functionalization techniques. These methods allow for the direct replacement of a hydrogen atom with a new carbon-based group, offering efficient pathways to diverse analogues.

Palladium-Catalyzed C-H Arylation: Directed C-H functionalization is a powerful tool for selectively modifying the piperidine ring. acs.org By installing a directing group, such as an aminoquinoline amide, at a specific position, a palladium catalyst can selectively activate and arylate an adjacent C(sp³)–H bond. acs.org This has been used to achieve regio- and stereoselective C-4 arylation of piperidine derivatives. acs.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for C-H functionalization. escholarship.org This technique can be used for the α-amino C-H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes. escholarship.orgscinapse.ionih.gov The reaction often proceeds with high diastereoselectivity, which can be enhanced by a subsequent epimerization process that converts the product mixture to the more stable diastereomer. escholarship.org

Alkylation: Besides arylation, C-H bonds can also be alkylated. For instance, N-Boc protected piperidines can be deprotonated at the α-position using a strong base, and the resulting organolithium species can be trapped with an electrophile, such as an alkyl halide, to achieve 2-alkylation. acs.orgyoutube.com

Table 4: Methods for C-H Functionalization of the Piperidine Ring

Method Position(s) Catalyst/Reagent Key Features
Directed C-H Arylation C4, C3, C2 Palladium catalyst, Directing Group (e.g., Aminoquinoline) High regio- and stereoselectivity acs.orgacs.org
Photoredox C-H Arylation C2 (α-amino) Iridium photocatalyst (e.g., Ir(ppy)₃) Mild conditions, high diastereoselectivity via epimerization escholarship.orgnih.gov

| α-Lithiation/Alkylation | C2 | Strong base (e.g., s-BuLi), Alkyl Halide | Requires N-Boc protection; regioselective alkylation acs.orgyoutube.com |

Transformations at the Carboxylate Moiety

The ethyl carboxylate group on the piperidine nitrogen is a versatile handle for chemical modification. Its reactivity allows for several key transformations to generate diverse derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is typically performed under basic conditions (e.g., using sodium hydroxide) or acidic conditions. The resulting carboxylic acid provides a new reactive site for further functionalization, such as amide bond formation.

Transesterification: This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst to form a new ester. This allows for the introduction of different alkyl or aryl groups, which can modulate the compound's physicochemical properties.

Aminolysis: The reaction of the ester with an amine yields an amide. This transformation is a direct method to introduce a wide variety of substituents, expanding the chemical space accessible from the parent compound. This reaction can be driven to completion by applying heat.

Interactive Table: Key Transformations of the Carboxylate Moiety

Transformation Reagent(s) Product Type
Hydrolysis Water, Acid or Base Catalyst Carboxylic Acid
Transesterification Alcohol (R'-OH), Catalyst New Ester (R'-O-C=O)
Aminolysis Amine (R'R''NH), Heat Amide (R'R''N-C=O)

Generation of Novel Piperidine-Based Scaffolds

This compound is a valuable building block for creating novel and complex piperidine-based scaffolds for drug discovery programs. The ability to selectively modify both the N-1 and C-4 positions allows for the divergent synthesis of compound libraries.

Following transformations at the carboxylate moiety as described above, the resulting intermediates can undergo further reactions. For instance, the carboxylic acid obtained from hydrolysis can be coupled with a diverse range of amines to create a library of amides. Similarly, the acetamido group at the C-4 position can be hydrolyzed to reveal a primary amine, which can then be functionalized through acylation, alkylation, or reductive amination to introduce further diversity. This strategic derivatization enables the exploration of structure-activity relationships crucial in medicinal chemistry.

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalytic methods are paramount in modern organic synthesis for their efficiency, selectivity, and sustainability. The synthesis of substituted piperidines, including the title compound, benefits significantly from transition metal catalysis.

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective for the asymmetric hydrogenation of pyridine (B92270) precursors to furnish chiral piperidines. liverpool.ac.ukrsc.org This method is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. For instance, rhodium complexes can catalyze the hydrogenation of functionalized pyridines under mild conditions. researchgate.netliverpool.ac.uk A notable strategy involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which uses a chiral primary amine to induce chirality on the resulting piperidine ring with high selectivity. dicp.ac.cn Furthermore, rhodium(I) catalyzed [2+2+2] cycloaddition reactions have been developed to construct polysubstituted piperidine scaffolds from simpler components like alkynes and isocyanates. nih.gov These methods provide powerful and atom-economical routes to valuable and complex piperidine structures.

Other Transition Metal Catalysis (e.g., Palladium-catalyzed C-H Functionalization)

Palladium catalysis has revolutionized the synthesis of complex molecules through cross-coupling and C-H functionalization reactions. Palladium-catalyzed C-H activation enables the direct modification of the piperidine ring's C-H bonds, offering a more efficient alternative to traditional methods that require pre-functionalized substrates. acs.org

Recent studies have demonstrated the regio- and stereoselective C-H arylation of piperidine derivatives at the C4-position using a directing group at a nearby position. acs.orgacs.org This allows for the precise installation of aryl groups. Transannular C-H functionalization, where the palladium catalyst coordinates to the piperidine nitrogen and activates a C-H bond across the ring, has also been developed as a powerful strategy for late-stage functionalization of complex alicyclic amines. nih.gov These advanced palladium-catalyzed methods provide streamlined access to a diverse array of substituted piperidines that would be challenging to synthesize otherwise. nih.govacs.org

Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.govunibo.it In the context of piperidine synthesis, this involves developing more sustainable and efficient methodologies. nih.govacs.org

Key green chemistry strategies include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. capes.gov.brresearchgate.netprimescholars.com Catalytic hydrogenations and cycloadditions are prime examples of atom-economical reactions.

Use of Catalysis : As discussed previously, catalytic reactions are preferred over stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. rsc.orgmorressier.com

Safer Solvents and Conditions : The use of environmentally friendly solvents like water or ethanol, or performing reactions under solvent-free conditions, is a core principle. acs.org Developing reactions that proceed under mild temperatures and pressures also contributes to a greener process. rsc.org

Renewable Feedstocks : There is growing interest in synthesizing N-heterocycles from biomass-derived starting materials, which presents a sustainable alternative to petrochemical sources. nso-journal.org

By integrating these principles, the synthesis of this compound and other valuable piperidine derivatives can be made more sustainable and economically viable. researchgate.net

Reactivity and Mechanistic Studies of Ethyl 4 Acetamidopiperidine 1 Carboxylate Derivatives

Exploration of Reaction Pathways and Product Diversification

The chemical scaffold of ethyl 4-acetamidopiperidine-1-carboxylate offers multiple reactive sites, enabling a variety of reaction pathways and leading to significant product diversification. The primary sites for chemical modification are the nitrogen atom of the piperidine (B6355638) ring, the ester functional group, and the acetamido side chain at the C4 position.

Research into related piperidine structures demonstrates that the N-substituted carboxylate group can be modified or removed. For instance, in analogous compounds, N-debenzylation is a key step, which can be followed by N-acylation to introduce different functionalities. researchgate.net The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines or alcohols to form new amides or esters, respectively.

The acetamido group at the C4 position can also be a site for further reactions. While stable under many conditions, it can be hydrolyzed to the corresponding amine, ethyl 4-aminopiperidine-1-carboxylate, under more forceful acidic or basic conditions. nih.govpharmaffiliates.com This primary amine is a versatile handle for introducing a wide array of substituents through reactions such as acylation, alkylation, and reductive amination.

The synthesis of related 4-substituted piperidines often involves a one-step cyclization reaction, for example, between a compound with active methylene (B1212753) groups and an N-substituted diethanolamine (B148213) derivative in the presence of a base like sodium hydride. google.com This highlights the possibility of constructing the piperidine ring itself with various substituents already in place. The diversification of products often begins from a common intermediate, such as ethyl 4-oxopiperidine-1-carboxylate, which can be converted into a carbohydrazide (B1668358) and subsequently a Schiff base ligand, demonstrating the potential for creating complex heterocyclic systems. researchgate.net

Table 1: Potential Reaction Pathways and Products

Reactive Site Reaction Type Reagents/Conditions Potential Product(s)
Piperidine Nitrogen N-Alkylation/N-Arylation Alkyl/Aryl Halides, Base N-Substituted piperidine derivatives
N-Acylation Acyl Chlorides, Anhydrides N-Acyl piperidine derivatives
Ethyl Carboxylate Hydrolysis Acid or Base (e.g., NaOH, HCl) 4-Acetamidopiperidine-1-carboxylic acid
Transesterification Alcohol, Acid/Base Catalyst Alternative ester derivatives
Amidation Amine, Coupling Agents 4-Acetamidopiperidine-1-carboxamide derivatives
C4-Acetamido Group Hydrolysis Strong Acid/Base (e.g., conc. H2SO4) Ethyl 4-aminopiperidine-1-carboxylate
From Amine Precursor Reductive Amination Aldehyde/Ketone, Reducing Agent N-Substituted ethyl 4-aminopiperidine-1-carboxylate
Acylation Acyl Halides Di-acylated or alternative N-acyl derivatives

Mechanisms of Ring Transformations and Functional Group Interconversions

The mechanisms governing the transformation of this compound and its precursors are rooted in fundamental organic chemistry principles. Functional group interconversions are particularly important for this scaffold.

Ester and Amide Hydrolysis: The ethyl carboxylate and the acetamido group can be hydrolyzed. Under basic conditions, the mechanism involves nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This is followed by the departure of the ethoxide or acetamidate leaving group, which is subsequently protonated. Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by water.

Strecker-Type Synthesis Mechanism: The synthesis of the precursor for many 4-substituted piperidines, such as the key intermediate for fentanyl analogues, often employs a Strecker-type condensation. researchgate.net This reaction typically involves the condensation of a piperidone (e.g., 1-benzylpiperidin-4-one) with an amine (e.g., aniline) to form a protonated imine. The subsequent addition of a cyanide ion to the iminium ion forms an α-amino nitrile. researchgate.net This nitrile can then be selectively hydrolyzed, often using concentrated sulfuric acid, to yield an amino-amide, which can be further esterified. researchgate.net

Multi-Component Reaction (MCR) Mechanisms: While not directly applied to the title compound in the provided literature, related structures are synthesized via MCRs like the Ugi reaction. nih.gov The Ugi mechanism begins with the condensation of an amine and a carbonyl compound to form an imine. The imine is then attacked by an isocyanide and a carboxylic acid in a concerted or stepwise fashion to yield a bis-amide product after a Mumm rearrangement. nih.gov This illustrates a powerful mechanistic pathway for rapidly assembling complex piperidine derivatives from simpler precursors.

Functional group interconversions are a broad class of reactions applicable here. For example, an alcohol can be converted into a good leaving group like a tosylate, which can then be displaced by a nucleophile such as an azide (B81097). The resulting azide can be reduced to a primary amine, providing an alternative route to the 4-amino functionality. vanderbilt.edu

Role as a Key Intermediate in Complex Molecule Synthesis

The 4-amido-piperidine scaffold, of which this compound is a prime example, is a privileged structure in medicinal chemistry and serves as a crucial intermediate in the synthesis of complex, biologically active molecules.

A prominent example is the synthesis of highly active narcotic analgesics, including fentanyl analogues like remifentanil. researchgate.net An efficient synthesis for the key intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starts from 1-benzylpiperidin-4-one. researchgate.net The process involves a Strecker reaction to introduce the aniline (B41778) and cyano groups at the C4 position, followed by selective hydrolysis and esterification. researchgate.net The resulting compound, which shares the core 4-substituted piperidine structure with the title compound, is then further elaborated to produce the final active pharmaceutical ingredient. The structural similarity highlights the potential of this compound and its derivatives as building blocks for novel central nervous system agents.

The precursor, ethyl 4-aminopiperidine-1-carboxylate, is explicitly described as a reagent used in various biosynthetic reactions, underscoring the utility of this chemical family in constructing more elaborate molecules. pharmaffiliates.com Derivatives can be designed for specific biological targets. For instance, ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate is a known compound with documented interactions with protein targets. drugbank.comnih.gov This demonstrates that modifications originating from the 4-amino group are a common strategy for developing new chemical entities.

The versatility of the piperidine core is further shown in its use to create ligands for metal complexes, where a derivative like 4-oxopiperidine-1-carbohydrazide is synthesized from ethyl 4-oxopiperidine-1-carboxylate and used to form Schiff base ligands with potential antimicrobial properties. researchgate.net This indicates the role of functionalized piperidines as intermediates not only in purely organic synthesis but also in the field of coordination chemistry.

Stability and Degradation Pathways in Controlled Research Environments

In a controlled research environment, the stability of this compound is primarily dictated by the chemical reactivity of its functional groups: the ethyl carbamate (B1207046), the ethyl ester (if it were present at C4 instead of the amide), and the C4-acetamido group.

The most probable degradation pathways involve hydrolysis of the amide and the N-ethyl carboxylate (carbamate) moieties.

Amide Hydrolysis: The acetamido group at the C4 position is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially upon heating. Acid-catalyzed hydrolysis would involve protonation of the amide carbonyl, making it more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This degradation would yield ethyl 4-aminopiperidine-1-carboxylate and acetic acid.

Carbamate Hydrolysis: The N-ethyl carboxylate (carbamate) group is generally more stable than a typical ester but can also be hydrolyzed under sufficiently harsh acidic or basic conditions. This would lead to the cleavage of the piperidine ring's N-C(O) bond, resulting in piperidine-4-acetamide and carbon dioxide (after decarboxylation of the intermediate carbamic acid).

Transesterification: In the presence of other alcohols and an acid or base catalyst, the ethyl group of the carbamate could potentially undergo transesterification, although this is generally less facile than with simple esters.

Under typical storage conditions (cool, dry, and protected from light) and in neutral, aprotic solvents for short-term experimental use, the compound is expected to be reasonably stable. However, long-term storage in protic solvents (especially alcohols or water) or exposure to acidic or basic reagents, even in catalytic amounts, could lead to measurable degradation over time. The specific kinetics of degradation would depend on factors such as temperature, pH, and the concentration of any catalytic species.

Conformational Analysis and Stereochemical Investigations

Conformational Preferences of the Piperidine (B6355638) Ring System

The six-membered piperidine ring in Ethyl 4-acetamidopiperidine-1-carboxylate, much like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this arrangement, the substituents can occupy either axial or equatorial positions. The chair conformation is significantly more stable than other potential forms, such as the boat or twist-boat conformations.

For a 4-substituted piperidine, the substituent's preference for the equatorial position is a well-established principle, driven by the desire to avoid unfavorable 1,3-diaxial interactions. In the case of this compound, the acetamido group at the C-4 position will strongly favor the equatorial orientation to minimize steric hindrance with the axial hydrogens at C-2 and C-6.

Table 1: Conformational Preferences of Piperidine Ring Substituents
SubstituentPosition on RingPreferred OrientationRationale
4-AcetamidoC-4EquatorialMinimization of 1,3-diaxial steric strain.
1-EthoxycarbonylN-1Planar AmideDelocalization of nitrogen lone pair into the carbonyl group.

Diastereoselective and Enantioselective Synthetic Considerations

The synthesis of this compound with a specific stereochemistry is a key challenge and an area of active research. The presence of a stereocenter at the C-4 position means that the molecule can exist as a pair of enantiomers.

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. While the target compound itself has only one stereocenter, synthetic routes often proceed through intermediates with multiple chiral centers where diastereoselectivity is crucial. For instance, the reduction of a corresponding 4-oxopiperidine precursor can lead to the formation of cis and trans isomers if other substituents are present on the ring. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting alcohol, which is a precursor to the amine and subsequently the acetamide.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound. This is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. Strategies for the enantioselective synthesis of 4-aminopiperidine (B84694) derivatives often involve:

Chiral auxiliaries: Attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction, which is then removed.

Asymmetric catalysis: Using a chiral catalyst, such as a metal complex with a chiral ligand, to favor the formation of one enantiomer over the other. nih.govnih.gov For example, copper-catalyzed asymmetric cyclization reactions have been employed for the synthesis of chiral piperidines. nih.gov

Resolution of racemates: Separating a mixture of enantiomers, for instance, by forming diastereomeric salts with a chiral resolving agent.

Influence of Substituents on Molecular Conformation and Reactivity

The two key substituents, the 4-acetamido group and the 1-ethoxycarbonyl group, exert a profound influence on the molecule's properties.

The N-ethoxycarbonyl group is an electron-withdrawing group that significantly affects the nitrogen atom's basicity and nucleophilicity. The delocalization of the nitrogen lone pair into the carbonyl reduces the availability of these electrons for protonation or reaction with electrophiles. This group also introduces a degree of planar character around the nitrogen atom, influencing the piperidine ring's puckering. The presence of an N-acyl group can be a critical structural element for the biological potency of some piperidine derivatives. nih.govnih.gov

The 4-acetamido group , being a relatively bulky substituent, strongly dictates the conformational equilibrium by favoring the equatorial position to avoid steric clashes. This group can also participate in hydrogen bonding, both intramolecularly and intermolecularly, which can influence the crystal packing and solubility of the compound. The amide functionality itself has characteristic reactivity, being susceptible to hydrolysis under acidic or basic conditions.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is critical as it can impact bioavailability and shelf-life.

While specific studies on the polymorphism of this compound are not widely reported in the public domain, the potential for its existence is high. The presence of both a hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens of the amide and the ester) creates opportunities for various intermolecular hydrogen bonding networks. These different packing arrangements could lead to the formation of distinct crystalline forms.

Crystal engineering is the design and synthesis of molecular solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govyoutube.com In the context of this compound, crystal engineering principles could be applied to:

Predict and control the formation of specific polymorphs.

Design co-crystals with other molecules to modify physical properties like solubility.

Understand the relationship between the crystal structure and the macroscopic properties of the solid.

The investigation of the solid-state structure of this compound through techniques like X-ray crystallography would provide definitive insights into its conformational preferences in the crystalline state and the nature of the intermolecular interactions that govern its crystal packing.

Spectroscopic and Diffraction Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For Ethyl 4-acetamidopiperidine-1-carboxylate, both ¹H and ¹³C NMR would provide a detailed picture of its molecular framework.

Initial synthesis of this compound has been reported, for instance, through the acetylation of Ethyl 4-aminopiperidine-1-carboxylate using acetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane. nottingham.ac.uk While the full experimental data from this specific synthesis is not detailed in the primary publication, related supplementary materials for a manuscript on the synthesis of similar compounds provide partial ¹H-NMR data. amazonaws.com The data, recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals, including a broad singlet at 5.49 ppm, which can be attributed to the amide proton (N-H), and a multiplet between 4.26-4.19 ppm. amazonaws.com

A complete ¹H-NMR spectrum would reveal the chemical shifts and coupling constants for all protons in the molecule. The ethyl group would exhibit a characteristic quartet and triplet pattern. The protons on the piperidine (B6355638) ring would present as a series of multiplets, and their specific splitting patterns and coupling constants would be crucial for determining the chair conformation of the ring and the axial or equatorial disposition of the substituents.

Table 1: Partial ¹H-NMR Data for this compound This table is based on currently available but incomplete data and would be populated with more comprehensive findings from full spectral analysis.

Chemical Shift (δ) ppmMultiplicityAttributed ProtonsSource
5.49bs (broad singlet)-NH- (Amide) amazonaws.com
4.26-4.19m (multiplet)-OCH₂- (Ethyl ester) and/or ring protons amazonaws.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band around 1735-1700 cm⁻¹ would correspond to the C=O stretching vibration of the ethyl carbamate (B1207046). Another strong band, typically in the region of 1680-1630 cm⁻¹, would be indicative of the C=O stretching of the secondary amide (Amide I band). The N-H stretching vibration of the amide would likely appear as a peak in the 3350-3250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aliphatic piperidine ring and ethyl group would be observed around 3000-2850 cm⁻¹, and C-O stretching of the ester would be present in the 1300-1000 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the C=O stretching vibrations are also visible in Raman, non-polar bonds often give stronger signals. Therefore, the C-C backbone of the piperidine ring and the C-H bonds would be expected to show prominent signals.

Table 2: Expected IR Absorption Bands for this compound This table is based on general spectroscopic principles and awaits experimental verification.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide)3350-3250
C-H Stretch (Aliphatic)3000-2850
C=O Stretch (Carbamate)1735-1700
C=O Stretch (Amide)1680-1630
C-O Stretch (Ester)1300-1000

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. amazonaws.com This allows for the unambiguous determination of its elemental formula (C₁₀H₁₈N₂O₃).

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show the molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include the loss of the ethoxy group (-OCH₂CH₃) from the carbamate, cleavage of the ethyl group, and fragmentation of the piperidine ring. The acetamido group could also undergo characteristic fragmentation.

Detailed experimental mass spectrometry data for this compound is not currently available in published literature.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table presents hypothetical fragments based on the compound's structure and requires experimental validation.

m/zPossible Fragment
214[M]⁺ (Molecular Ion)
199[M - CH₃]⁺
185[M - C₂H₅]⁺
171[M - OCH₂CH₃]⁺ or [M - C₃H₇]⁺
143[M - COOCH₂CH₃]⁺
84[Piperidine ring fragment]⁺
43[CH₃CO]⁺

X-ray Crystallography and Powder Diffraction for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsional angles. This would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative stereochemistry of the substituents. It would also reveal details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

In the absence of single crystals, X-ray powder diffraction (XRPD) could be used to characterize the solid-state form of the compound. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase. While not providing the same level of detail as single-crystal analysis, XRPD is crucial for identifying different polymorphic forms, which can have different physical properties.

There are currently no published reports containing X-ray crystallography or powder diffraction data for this compound.

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses a stereocenter at the C4 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study these chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. An enantiomerically pure sample of this compound would produce a characteristic CD spectrum, with positive or negative Cotton effects corresponding to its electronic transitions. This spectrum is a unique signature of a specific enantiomer. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute configuration of the synthesized compound can be determined.

As with other diffraction and some spectroscopic methods, there is no publicly available chiroptical data for this compound at present.

Computational and Theoretical Studies on Ethyl 4 Acetamidopiperidine 1 Carboxylate and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For piperidine (B6355638) derivatives, these calculations can determine molecular geometry, orbital energies, and reactivity indices. rsc.org

Studies on analogous piperidine structures using DFT methods have investigated properties such as hyperconjugative aromaticity and the impact of substituents on the electronic environment. rsc.org The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

Furthermore, quantum chemical methods are used to calculate various global chemical reactivity descriptors. These descriptors help in predicting the sites of electrophilic and nucleophilic attacks, providing a theoretical basis for understanding a molecule's interactions. researchgate.net For instance, theoretical investigations into the atmospheric degradation of piperidine initiated by hydroxyl radicals have used quantum chemistry to predict the branching ratios for hydrogen abstraction from different positions on the ring (N-H vs. C-H). acs.org Such calculations suggest that abstraction from the C2 position is often a major pathway. acs.org

Table 1: Representative Theoretical Data from Quantum Chemical Calculations on Piperidine Analogues

Calculated PropertyTypical MethodInformation GainedReference
Molecular GeometryDFT (e.g., B3LYP/6-311++G(d,p))Provides optimized bond lengths, bond angles, and dihedral angles. rsc.org
HOMO/LUMO EnergiesDFTPredicts electron-donating/accepting ability and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)DFTIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
Global Reactivity DescriptorsDFTQuantifies chemical hardness, softness, and electrophilicity index. researchgate.net
Reaction Branching RatiosCCSD(T)//M062XPredicts the likelihood of different reaction pathways, e.g., H-abstraction sites. acs.org

This table is illustrative and compiles data types from studies on various piperidine derivatives to represent the scope of quantum chemical analysis.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Ethyl 4-acetamidopiperidine-1-carboxylate is a flexible molecule, and its biological activity is intrinsically linked to its three-dimensional shape or conformation. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time.

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe how the piperidine ring and its substituents move and interact with their environment, such as a solvent or a biological receptor. For a molecule like this compound, key conformational features include:

Piperidine Ring Pucker: The six-membered piperidine ring is not planar and can adopt several conformations, primarily the stable "chair" form and less stable "boat" and "twist-boat" forms. MD simulations can quantify the energetic barriers between these conformations and determine their relative populations.

Studies on related compounds have used MD simulations to understand the stability of ligand-protein complexes and to observe how solvent molecules arrange around a solute. stuba.sknih.gov By simulating the molecule's behavior, researchers can generate a representative ensemble of low-energy conformations, which is crucial for subsequent analyses like molecular docking. researchgate.net

Docking Studies and Ligand-Target Interaction Modeling (Molecular Recognition Principles)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, which is typically a protein or enzyme. researchgate.net This method is central to understanding the principles of molecular recognition and is widely used in drug discovery to screen virtual libraries of compounds and to propose how a ligand might interact with its biological target.

For analogues of this compound, docking studies have been performed against various targets. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the fit using a scoring function, which estimates the binding affinity. researchgate.net

Successful docking simulations can reveal key molecular recognition principles:

Hydrogen Bonds: The acetamido group (-NH-C=O) and the carboxylate group (-C=O) in the target molecule are strong hydrogen bond donors and acceptors, respectively. Docking studies identify specific amino acid residues in the receptor (e.g., serine, threonine, aspartate) that can form these critical interactions.

Hydrophobic Interactions: The ethyl group and parts of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine in the binding pocket.

Electrostatic Interactions: The partial charges on the atoms of the ligand interact with the electrostatic field of the receptor.

Docking studies on piperidine-containing compounds have successfully identified crucial interactions responsible for their biological activity, such as the binding of antagonists to histamine (B1213489) H3 and sigma-1 receptors. nih.gov These studies often highlight the piperidine ring itself as an influential structural element for achieving high affinity. nih.gov

Table 2: Common Ligand-Target Interactions Identified via Docking of Piperidine Analogues

Interaction TypeLigand Moiety InvolvedInteracting Receptor Residue (Example)Reference
Hydrogen BondAcetamido group, Carbonyl oxygenAsp, Ser, Thr, Gln, His nih.gov, nih.gov
Hydrophobic/Van der WaalsPiperidine ring, Ethyl groupLeu, Val, Ile, Phe, Trp nih.gov, ijpbs.com
Pi-AlkylPiperidine ringPhe, Tyr, Trp nih.gov
Electrostatic (Salt Bridge)Protonated Piperidine NitrogenAsp, Glu nih.gov

This table summarizes typical interactions observed in docking studies of various piperidine-based ligands with their respective protein targets.

QSAR (Quantitative Structure-Activity Relationship) Principles in Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. fiveable.me

QSAR modeling is a cornerstone of modern drug design, helping to predict the activity of unsynthesized compounds and to optimize lead structures. tandfonline.comnih.gov The general workflow for a QSAR study involves several key steps:

Data Set Assembly: A collection of structurally related compounds (like piperidine derivatives) with experimentally measured biological activity (e.g., IC₅₀ values) is required. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields). nih.govnih.gov

Model Development: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Neural Networks, are used to build a mathematical model that links the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.govnih.gov

QSAR studies on piperidine derivatives have been successfully applied to model and predict activities such as anticancer effects, cardiotoxicity, and enzyme inhibition. nih.govresearchgate.netnih.gov These models provide valuable insights into which structural features are most important for activity, guiding the design of new, more potent analogues. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Analogues

Descriptor ClassSpecific ExampleProperty EncodedReference
Constitutional (1D)Molecular WeightSize of the molecule rsc.org
Topological (2D)Balaban J indexBranching and shape of the molecular graph nih.gov
Geometric (3D)Radius of gyrationMolecular size in 3D space researchgate.net
Electrostatic (3D)Partial charge on a specific atomCharge distribution researchgate.net
Hydrophobic (3D)LogP (Octanol-water partition coefficient)Lipophilicity researchgate.net

This table provides examples of descriptor types commonly employed in QSAR modeling.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into how chemical reactions occur, allowing for the detailed study of reaction mechanisms, intermediates, and transition states. For a molecule like this compound, theoretical studies can illuminate the pathways for its synthesis and its subsequent reactions.

The formation of the piperidine ring is a key synthetic challenge, and theoretical calculations can help understand the energetics of different cyclization strategies. nih.gov For example, DFT calculations have been used to map the complete free energy profile of copper-catalyzed intramolecular C-H amination to form piperidines. acs.org These studies can:

Identify Intermediates: Propose the structures of short-lived species that exist along the reaction pathway.

Characterize Transition States: Determine the geometry and energy of the highest-energy point along the reaction coordinate (the transition state). The energy of the transition state relative to the reactants determines the activation energy and thus the reaction rate.

Elucidate the Role of Catalysts: Model how a catalyst interacts with the substrate to lower the activation energy, explaining its efficiency and selectivity. acs.orgmdpi.com

Furthermore, theoretical methods can investigate reactions involving the functional groups of the target molecule. For instance, the mechanism of N-acylation of piperidines has been studied computationally, showing that such reactions often proceed through a single transition state without the formation of stable intermediates. researchgate.net Understanding these mechanisms at a theoretical level is crucial for optimizing reaction conditions, improving yields, and controlling stereoselectivity in the synthesis of complex piperidine derivatives. nih.gov

Exploration of Biological Activities and Structure Activity Relationship Sar Principles in Vitro & Mechanistic Focus

Design of Piperidine-Based Scaffolds for Biological Inquiry

The piperidine (B6355638) scaffold is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals. nih.govarizona.edu Its six-membered, nitrogen-containing ring structure is a versatile building block that medicinal chemists employ to design molecules with specific biological functions. researchgate.netarizona.edu The design of piperidine-based scaffolds like Ethyl 4-acetamidopiperidine-1-carboxylate is driven by several key advantages:

Modulating Physicochemical Properties: The piperidine ring possesses both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon structure) characteristics. thieme-connect.com By adding or modifying substituents, such as the ethyl carboxylate and acetamido groups in the title compound, chemists can fine-tune properties like solubility (logP/logD) and basicity (pKa), which are critical for a molecule's ability to reach its biological target. thieme-connect.com

Enhancing Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial arrangement of functional groups. This is crucial for fitting into the binding sites of proteins like enzymes and receptors. thieme-connect.comthieme-connect.com Introducing chiral centers into the piperidine ring can further enhance binding affinity and selectivity for a specific biological target over others. thieme-connect.com

Improving Pharmacokinetic Profiles: The structural properties of the piperidine scaffold can be modified to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Scaffold for Diverse Applications: Piperidine derivatives have been successfully developed for a wide range of therapeutic areas, acting as CNS modulators, antihistamines, anti-cancer agents, and analgesics, demonstrating the scaffold's broad utility. researchgate.netarizona.edu For example, piperidine-4-carboxamide has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov

In Vitro Mechanistic Studies of Molecular Interactions (e.g., enzyme inhibition mechanisms, receptor binding principles)

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug discovery. For piperidine derivatives, these interactions are typically studied using in vitro assays that focus on enzyme inhibition and receptor binding.

Enzyme Inhibition: Piperidine-based structures are frequently designed as enzyme inhibitors. The scaffold can position key functional groups to interact with an enzyme's active site. For instance, studies have explored piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, a crucial enzyme for the bacterium's survival. nih.gov In another example, a piperidine-4-carboxamide moiety was the basis for a novel inhibitor of secretory glutaminyl cyclase (sQC), with an IC50 of 34 μM. nih.gov The mechanism often involves the formation of hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the active site, preventing the natural substrate from binding. A related compound, Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, has been investigated as an inhibitor of nitric oxide synthase, demonstrating an IC50 value of 50,000 nM. drugbank.com

Receptor Binding: Piperidine derivatives also feature prominently as ligands for various receptors. The piperidine core can act as a central scaffold to present pharmacophoric elements necessary for receptor recognition and modulation. For example, piperidine derivatives have been studied as dual-activity antagonists for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, which are targets for treating neuropathic pain. acs.org In these cases, the piperidine moiety was identified as a key structural feature for high affinity towards the σ1 receptor. acs.org The binding principles involve the molecule fitting into a specific pocket on the receptor protein, with its functional groups forming key interactions that either block the receptor (antagonist) or activate it (agonist).

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. collaborativedrug.comresearchgate.net By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its function. researchgate.net For piperidine-based scaffolds, SAR studies often explore modifications at three key positions: the piperidine ring itself, the nitrogen atom of the ring, and the substituents at other positions.

A typical SAR study on a piperidine scaffold might involve:

Modification of Ring Substituents: The nature, size, and position of substituents on the carbon atoms of the piperidine ring are varied. For example, in a series of influenza virus inhibitors, the linkage between a quinoline (B57606) core and the piperidine ring was found to be critical for activity. nih.gov

Modification of the Piperidine Nitrogen: The group attached to the piperidine nitrogen (like the ethyl carboxylate in this compound) is often altered to explore its impact on potency and cell permeability.

Introduction of Heteroatoms or Fused Rings: The core scaffold itself can be modified to create condensed or spiro-piperidine systems to explore new chemical space and interaction patterns. researchgate.net

For example, in the development of inhibitors for the enzyme MenA, SAR studies focused on three molecular regions of a piperidine scaffold, leading to the identification of inhibitors with improved potency. nih.gov Similarly, SAR studies of piperidine-based influenza inhibitors revealed that an ether linkage between a quinoline and the piperidine core was crucial for inhibitory activity. nih.gov

The table below illustrates a hypothetical SAR study for a generic piperidine scaffold, demonstrating how systematic changes can influence biological activity.

Compound R1 (at N1) R2 (at C4) Biological Activity (IC50, nM)
1-C(=O)OEt-NHC(=O)Me500
2-H-NHC(=O)Me>10000
3-C(=O)OEt-OH2500
4-C(=O)OEt-NH21200
5-SO2Ph-NHC(=O)Me800
6-C(=O)OtBu-NHC(=O)Me350

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

From this hypothetical data, one could conclude that the N1-ethoxycarbonyl group is important for activity (Compound 1 vs. 2) and that the C4-acetamido group is superior to a hydroxyl or simple amino group (Compound 1 vs. 3 and 4). Furthermore, a bulkier tert-butyl ester at N1 might improve potency (Compound 6 vs. 1). These insights guide the design of the next generation of compounds.

Computational Biology Approaches in Predicting Molecular Interactions

Computational biology and chemistry have become indispensable tools in modern drug discovery, allowing scientists to predict and analyze molecular interactions before a compound is synthesized. nih.gov These in silico methods save significant time and resources.

For a molecule like this compound, several computational approaches can be applied:

Molecular Docking: This is one of the most common techniques. A 3D model of the target protein (e.g., an enzyme or receptor) is used to predict the preferred binding pose and affinity of the ligand. The software calculates a "docking score," which estimates the strength of the interaction. This method was used to provide insight into how a piperidine-containing HIV-1 protease inhibitor binds to its target, confirming that the piperidine moiety fits well into a key pocket of the enzyme. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand and protein over time, providing a more dynamic and realistic view of the binding event. This can help assess the stability of the predicted binding pose from molecular docking and reveal subtle conformational changes that are crucial for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By transforming molecular structures into numerical descriptors, these models can predict the activity of new, unsynthesized compounds.

Computational Method Purpose Example Application
Molecular DockingPredicts binding mode and affinity of a ligand to a receptor.Docking piperidine derivatives into the active site of HIV-1 protease. nih.gov
Molecular Dynamics (MD)Simulates the dynamic behavior and stability of the ligand-receptor complex.Analyzing the stability of an α-glucosidase inhibitor complex over time. researchgate.net
QSARCorrelates chemical structure with biological activity to predict potency.Developing models to predict the toxicity or efficacy of new drug candidates. nih.gov

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational strategy used in ligand-based drug design, especially when the 3D structure of the biological target is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. frontiersin.org

The process typically involves:

Model Generation: A set of known active molecules is superimposed, and their common chemical features are identified to create a 3D pharmacophore model. nih.gov Alternatively, if the structure of the ligand-receptor complex is known, a structure-based pharmacophore can be generated from the key interaction points in the binding site. frontiersin.org

Database Screening: The generated pharmacophore model is then used as a 3D query to search large databases of chemical compounds. nih.gov Molecules from the database that match the pharmacophore's features are identified as potential "hits."

Ligand Design: The pharmacophore model serves as a template for designing new molecules from scratch or for optimizing existing leads, ensuring they contain the necessary features for biological activity.

In the context of piperidine scaffolds, a pharmacophore model might define the required spatial relationship between the piperidine nitrogen, a hydrogen bond donor on a substituent, and a hydrophobic group. This approach was used to identify a piperidine-4-carboxamide inhibitor of secretory glutaminyl cyclase through a pharmacophore-assisted virtual screening. nih.gov This demonstrates how abstract principles of molecular recognition can be translated into the practical design of novel bioactive compounds.

Future Directions and Emerging Research Avenues for Ethyl 4 Acetamidopiperidine 1 Carboxylate Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of pharmaceutical intermediates and other fine chemicals is undergoing a paradigm shift, moving away from traditional batch processing towards continuous flow chemistry. This transition offers numerous advantages, including enhanced control over reaction parameters, improved safety profiles, and greater scalability. For a molecule like Ethyl 4-acetamidopiperidine-1-carboxylate, integrating its synthesis into flow chemistry platforms presents a promising avenue for future research.

Flow chemistry enables precise manipulation of temperature, pressure, and reaction time, leading to higher yields and purer products. Automated flow synthesis systems can significantly shorten reaction times and reduce costs, making the production of this compound and its derivatives more efficient and reproducible. Researchers can utilize automated platforms for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis. The development of multistep continuous-flow synthesis would allow for the production of the final compound without the need to isolate intermediates, streamlining the entire process. This approach has been successfully applied to the synthesis of various pharmaceutical ingredients and can be adapted for this specific piperidine (B6355638) derivative.

ParameterBatch SynthesisFlow Chemistry
Heat & Mass Transfer LimitedEnhanced
Reaction Control ModeratePrecise
Safety Potential for thermal runawayImproved safety profile
Scalability ChallengingMore straightforward
Reproducibility VariableHigh

This table illustrates the general advantages of flow chemistry over traditional batch synthesis, which are applicable to the production of this compound.

Application in Supramolecular Chemistry and Materials Science (Non-clinical)

Beyond its role in drug discovery, the unique structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The presence of hydrogen bond donors and acceptors in its structure allows for the formation of predictable and robust self-assembling systems.

In supramolecular chemistry, the amide and carbamate (B1207046) groups can participate in hydrogen bonding to form complex architectures like gels, liquid crystals, or molecular capsules. These materials can have applications in areas such as sensing, catalysis, or controlled release, entirely separate from a clinical context. The piperidine ring itself provides a rigid scaffold that can be functionalized to tune the self-assembly process. For instance, piperidine-containing compounds are being explored as building blocks for new materials with specific biological or physical properties. The development of bioactive films using piperidine-based polymers for applications like antimicrobial coatings is an area of active research.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A thorough understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of any compound. Advanced spectroscopic techniques offer a powerful toolkit for the real-time, in-situ monitoring of chemical reactions. Applying these techniques to the synthesis of this compound can provide invaluable insights.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout the course of a reaction. This allows for the precise determination of reaction endpoints and can help identify transient or unstable intermediates. For the amide bond formation step in the synthesis of this compound, these methods can monitor the consumption of the amine and the appearance of the amide peak, providing real-time kinetic data. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be adapted for online reaction monitoring, offering complementary information about the molecular structure and composition of the reaction mixture.

Spectroscopic TechniqueInformation ProvidedApplication in Synthesis Monitoring
In-situ FTIR Functional group changesTracking consumption of reactants and formation of amide bond.
Raman Spectroscopy Vibrational modes, molecular fingerprintMonitoring changes in covalent bonds during the reaction.
Online NMR Detailed structural informationElucidating reaction intermediates and byproducts.
Mass Spectrometry Mass-to-charge ratioIdentifying products and impurities in real-time.

This table summarizes advanced spectroscopic techniques that can be applied for real-time monitoring of the synthesis of this compound.

Development of Novel Catalytic Systems for Efficient Synthesis

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions. The development of novel catalytic systems for the synthesis of this compound is a key area for future research. This includes the exploration of both homogeneous and heterogeneous catalysts, as well as biocatalysis.

For the N-acylation step, various catalysts have been reported to improve efficiency, including Lewis acids and organocatalysts. Research into new metal-based catalysts, such as those employing copper or palladium, could lead to more sustainable and cost-effective synthetic routes. The use of internal nucleophilic catalysis, where a part of the molecule itself assists in the catalytic cycle, is another promising strategy. Furthermore, the design of reusable heterogeneous catalysts can simplify product purification and reduce waste, aligning with the principles of green chemistry. The future may also see the emergence of multi-catalyst systems to further expand the horizons of asymmetric synthesis for related chiral compounds.

Expanding the Chemical Space of 4-Acetamidopiperidine (B1270075) Derivatives for Academic Exploration

The piperidine scaffold is a privileged structure in medicinal chemistry and drug design. Expanding the chemical space around the 4-acetamidopiperidine core can lead to the discovery of new compounds with unique properties for academic and non-clinical research. This involves the synthesis of a diverse library of derivatives by modifying the substituents on the piperidine ring and the acetamido group.

By introducing different functional groups, researchers can systematically study structure-property relationships. For example, the synthesis of various regio- and diastereoisomers can explore the three-dimensional chemical space, leading to compounds with distinct conformational preferences and interaction profiles. The development of novel synthetic methodologies to access these derivatives is crucial for this exploration. Chemoinformatic tools can be employed to design and analyze these virtual libraries, guiding the synthetic efforts towards areas of the chemical space that are most likely to yield interesting properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-acetamidopiperidine-1-carboxylate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives react with ethyl chloroformate and acetic anhydride in the presence of a base (e.g., K₂CO₃) under reflux conditions (60–80°C, 12–24 hours) . Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility, with yields >85% achieved by optimizing molar ratios (1:1.2 for piperidine:ethyl chloroformate) and using catalytic triethylamine . Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity. Critical parameters include pH control (neutral to slightly basic) and inert atmospheres to prevent side reactions .
Reaction Condition Yield Purity Reference
Batch reactor, 70°C, 18h78%92%
Flow reactor, 80°C, 4h87%96%

Q. How is the structural conformation of this compound determined using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for resolving bond lengths, angles, and ring puckering. For example, the piperidine ring adopts a chair conformation with a puckering amplitude (q) of 0.52 Å and phase angle (θ) of 18°, computed via Cremer-Pople coordinates . Mercury CSD software visualizes intermolecular interactions (e.g., hydrogen bonds between acetamido carbonyl and ethyl ester groups, distance: 2.89 Å) . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion artifacts.

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antiviral and enzyme inhibition assays are common. For instance:

  • HIV-1 protease inhibition : IC₅₀ values determined via fluorescence resonance energy transfer (FRET) using a substrate like Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂ .
  • Cytotoxicity : MTT assays on HEK-293 cells (72-hour exposure, EC₅₀ = 120 μM) .
  • Binding affinity : Surface plasmon resonance (SPR) with immobilized target proteins (KD = 8.3 nM for ACE2) .

Advanced Research Questions

Q. How can computational tools predict retrosynthetic pathways for this compound derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Synthia, Reaxys) use graph-based neural networks to prioritize routes. For example:

  • Step 1 : Fragment the target into piperidine and ethyl acetamide moieties.
  • Step 2 : Screen reaction templates (e.g., nucleophilic acyl substitution, SN2) from databases like Pistachio or Reaxys .
  • Step 3 : Evaluate feasibility via DFT calculations (B3LYP/6-31G*) for transition-state energies (<25 kcal/mol preferred) .
    • Case Study : A derivative with a cyanomethyl group was synthesized via a 3-step pathway (85% overall yield) predicted by retrosynthetic algorithms .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Meta-analysis : Pool data from ≥5 independent studies, adjusting for variables like cell line (HEK-293 vs. HeLa) or assay duration .
  • Dose-response normalization : Use Hill slopes to account for cooperativity differences. For example, IC₅₀ discrepancies (50–200 μM) in antiviral studies were reconciled by standardizing viral load (1 MOI) .
  • Batch consistency : Request peptide content analysis (HPLC-MS) to rule out impurities affecting bioactivity .

Q. What mechanistic insights explain the regioselectivity of this compound in substitution reactions?

  • Methodological Answer :

  • Nucleophilic substitution : The acetamido group directs electrophiles to the para position via resonance stabilization. For example, sulfonation at C-4 occurs 10× faster than C-3 due to acetamido’s electron-withdrawing effect .
  • Kinetic isotope effects (KIE) : Deuterium labeling at C-4 (kH/kD = 2.1) confirms a concerted SN2 mechanism .
  • DFT modeling : Transition-state structures show lower activation energy (ΔG‡ = 18.7 kcal/mol) for para substitution vs. meta (ΔG‡ = 24.3 kcal/mol) .

Data Contradiction Analysis

  • Case Example : Conflicting cytotoxicity reports (EC₅₀ = 120 μM vs. 450 μM) arose from differing serum concentrations (10% FBS vs. serum-free media). Normalizing to 5% FBS reduced variability to ±15% .

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